(Pentafluoroethyl)(diphenyl)phosphane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5P/c15-13(16,17)14(18,19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVPYFJDZKYVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467657 | |
| Record name | (Pentafluoroethyl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20157-74-8 | |
| Record name | (Pentafluoroethyl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pentafluoroethyl Diphenyl Phosphane
Established Synthetic Routes to PFEDPP
The synthesis of (Pentafluoroethyl)(diphenyl)phosphane (PFEDPP) can be approached through several established routes common in organophosphorus chemistry. These methods typically involve the formation of a phosphorus-carbon bond between a diphenylphosphido moiety and a pentafluoroethyl source.
Nucleophilic Substitution Reactions with Halogenophosphines and Organometallic Reagents
A principal and widely utilized method for the formation of P-C bonds is the reaction of a halogenophosphine with a potent organometallic nucleophile. In the context of PFEDPP synthesis, this involves the reaction of chlorodiphenylphosphine (B86185) with a pentafluoroethyl organometallic reagent, such as pentafluoroethyllithium (C₂F₅Li). The lithium diphenylphosphide, generated from the reduction of triphenylphosphine (B44618), can also react with a suitable pentafluoroethyl halide. wikipedia.orgrsc.org
The reaction of lithium diphenylphosphide with halocarbons is a standard method for producing tertiary phosphines. wikipedia.org For instance, lithium diphenylphosphide reacts with 1,2-dichloroethylenes to form 1,2-bis(diphenylphosphino)ethylenes. rsc.orglookchem.com This reactivity suggests that a similar reaction with a pentafluoroethyl halide, like pentafluoroethyl iodide, would yield the desired this compound.
Another variation of this approach involves the use of Grignard reagents. The reaction of chlorodiphenylphosphine with a pentafluoroethyl Grignard reagent (C₂F₅MgBr) would be a viable, albeit potentially challenging, route to PFEDPP. The synthesis of mixed arylalkyl tertiary phosphines has been successfully achieved using the Grignard approach, demonstrating its feasibility. mdpi.comnih.gov
Table 1: Nucleophilic Substitution Reactions for PFEDPP Synthesis
| Reactant 1 | Reactant 2 | Product |
| Chlorodiphenylphosphine | Pentafluoroethyllithium | This compound |
| Lithium diphenylphosphide | Pentafluoroethyl iodide | This compound |
| Chlorodiphenylphosphine | Pentafluoroethylmagnesium bromide | This compound |
Reaction of Trimethylsilyl-Containing Phosphanes with Perfluoroiodoalkanes
A more contemporary method involves the use of silylphosphines, which can offer advantages in terms of reactivity and selectivity. Specifically, the reaction of (diphenyl)trimethylsilylphosphane (Ph₂PSiMe₃) with a perfluoroiodoalkane, such as pentafluoroethyl iodide (C₂F₅I), presents a promising route to PFEDPP. This type of reaction has been successfully employed for the synthesis of other perfluoroalkyl-containing phosphines.
For example, the synthesis of Ph₂PCF₃ has been achieved by reacting Ph₂P(OPh) with CF₃SiMe₃ in the presence of a fluoride (B91410) source like CsF. A similar strategy could be adapted for the synthesis of PFEDPP, using C₂F₅SiMe₃ as the pentafluoroethyl source.
Electrochemical Pathways to Fluoroalkyl Phosphines
Electrochemical synthesis offers a powerful and often more environmentally benign alternative to traditional chemical methods. The electrochemical fluorination of trialkylphosphines is a known industrial process for producing tris(perfluoroalkyl)difluorophosphoranes. nih.gov While direct electrochemical synthesis of PFEDPP has not been extensively reported, the principles of electrochemical C-P bond formation are well-established.
Electrosynthesis can proceed through direct or indirect pathways, where either the electrode material itself or a redox mediator facilitates the electron transfer. lookchem.com The generation of a pentafluoroethyl radical or anion electrochemically in the presence of a diphenylphosphine (B32561) precursor could lead to the formation of PFEDPP.
Challenges and Strategies in PFEDPP Synthesis
The synthesis of mixed aryl-perfluoroalkyl phosphines like PFEDPP is not without its challenges. The strong electron-withdrawing nature of the pentafluoroethyl group can significantly influence the reactivity of the phosphorus center, making it less nucleophilic and more prone to oxidation.
One of the primary challenges lies in controlling the reactivity of the organometallic reagents used. Pentafluoroethyllithium and related Grignard reagents can be thermally unstable and highly reactive, leading to side reactions and difficulties in achieving high yields. Furthermore, the separation of the desired product from byproducts and unreacted starting materials can be complicated due to the similar physical properties of these compounds.
Strategies to overcome these challenges include the use of milder reaction conditions, such as low temperatures, and the careful choice of solvents. The "one-pot" synthesis of mixed phosphines has been explored, but often results in low yields due to competitive reactions and the formation of difficult-to-separate mixtures. mdpi.com The use of silylphosphines can offer a more controlled reaction pathway, mitigating some of the issues associated with highly reactive organometallic species.
Derivatization and Functionalization of PFEDPP
The phosphorus atom in this compound retains a lone pair of electrons, allowing for further chemical transformations. The most common of these is oxidation.
Preparation of Oxidized Forms (e.g., Phosphine (B1218219) Oxides)
This compound can be readily oxidized to its corresponding phosphine oxide, (Pentafluoroethyl)(diphenyl)phosphine oxide. This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and effective choice. The oxidation of phosphines is a well-documented and generally high-yielding reaction.
The resulting phosphine oxide is a stable, often crystalline solid, which can be more easily handled and purified than the parent phosphine. These oxidized derivatives are also of interest in their own right, for example, as ligands in coordination chemistry or as building blocks for more complex molecules. researchgate.netresearchgate.net The synthesis of related bis(pentafluoroethyl)phosphinic acid amides and hydrazides has been reported, starting from the corresponding phosphinyl chloride.
Furthermore, the phosphorus center can also react with other chalcogens to form the corresponding sulfide (B99878) and selenide (B1212193) derivatives. The reaction of phosphines with elemental sulfur or selenium is a straightforward method to obtain these compounds. mdpi.comsigmaaldrich.comresearchgate.netwikipedia.org For instance, triphenylphosphine reacts rapidly with elemental sulfur to form triphenylphosphine sulfide. mdpi.com A similar reaction with PFEDPP would be expected to yield (Pentafluoroethyl)(diphenyl)phosphine sulfide.
Synthesis of Related Fluoroalkyl-Containing Phosphanes and Diphosphines
The synthesis of phosphines and diphosphines containing fluoroalkyl groups has been an area of significant research, driven by the unique electronic properties these substituents impart. The strong electron-withdrawing nature of perfluoroalkyl groups, such as pentafluoroethyl (C2F5), modifies the basicity and coordination chemistry of the phosphorus atom, making these compounds valuable as ligands in catalysis and as versatile building blocks in materials science. nih.gov A variety of synthetic strategies have been developed to forge the robust phosphorus-perfluoroalkyl carbon (P-Rf) bond, as well as to incorporate perfluoroalkyl moieties into the backbone of phosphine ligands.
Nucleophilic Substitution with Metal Phosphides
A versatile and high-yield method for the synthesis of perfluoroalkyl-diphenylphosphines (Rf-PPh2) involves the reaction of diphenylphosphide anions (Ph2P⁻) with perfluoroalkyl iodides (RfI). acs.org This reaction's success is highly dependent on the choice of solvent, which dictates the operative reaction mechanism.
In highly coordinating solvents such as hexamethylphosphoramide (B148902) (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), the reaction proceeds efficiently via a radical nucleophilic substitution (SRN1) mechanism. acs.org This chain process is initiated by an electron transfer (ET) from the diphenylphosphide nucleophile to the perfluoroalkyl iodide substrate. The resulting perfluoroalkyl radical then reacts with another diphenylphosphide anion to form a radical anion, which subsequently ejects an iodide ion to yield the final product and propagate the chain. This method provides good to excellent yields for a range of perfluoroalkyl iodides. acs.org
In contrast, when the reaction is conducted in liquid ammonia (B1221849) or tetraglyme, the primary pathway shifts to a halogen-metal exchange, which can lead to different product distributions and lower yields of the desired fluoroalkyl phosphane. acs.org For instance, the reaction of 1-iodo-n-perfluorohexane with Ph2P⁻ in liquid ammonia under irradiation gives only a low yield of the target phosphine, with hydrodeiodination being a significant side reaction. acs.org
Table 1: Synthesis of Perfluoroalkyl-Diphenylphosphines via SRN1 Reaction acs.org
| Perfluoroalkyl Iodide (RfI) | Solvent | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| C6F13I | HMPA | 0.5 | Ph2P(C6F13) | 85 |
| C6F13I | DMPU | 0.5 | Ph2P(C6F13) | 80 |
| C4F9I | HMPA | 0.5 | Ph2P(C4F9) | 75 |
Photoinduced Methodologies
Photochemical activation provides another effective route for the synthesis of P-perfluoroalkylated phosphines. These methods often proceed under mild conditions and can utilize different starting materials.
One notable photoinduced method involves the reductive perfluoroalkylation of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO). rsc.org Irradiation of a mixture of TMDPO and a perfluoroalkyl iodide leads to the formation of P-(perfluoroalkyl)diphenylphosphines in good yields and with short reaction times. A key advantage of this process is the use of an air-stable phosphorus(V) compound as the starting material, which is reduced to the phosphorus(III) product. rsc.org
Another photochemical strategy involves the direct substitution of aryl groups on triarylphosphines with perfluoroalkyl groups from perfluoroalkyl iodides. researchgate.net This approach allows for the synthesis of phosphines of the type Ar2PRf. Additionally, the photoinduced reaction of diphosphines, such as tetraphenyldiphosphine (Ph2P-PPh2), with perfluoroalkyl iodides has been shown to successfully yield perfluoroalkyl phosphines through the cleavage of the P-P bond. researchgate.net
Reactions with Halo-Phosphines
A direct and convenient route to phosphines of the general formula (Rf)2PR involves the use of dichlorophosphines (R-PCl2) as precursors. This method has been successfully applied to the synthesis of a series of bis(pentafluoroethyl)phosphines. acs.orgcapes.gov.br The synthesis relies on the in-situ generation of a pentafluoroethyl lithium (C2F5Li) reagent from a suitable precursor like pentafluoroethyl chloride (C2F5Cl) and n-butyllithium at low temperatures. acs.org The subsequent reaction of this organolithium species with an alkyl- or aryl-dichlorophosphine affords the desired (C2F5)2P(R) compound in high yield. acs.org This approach is versatile, allowing for the introduction of various substituents (R = Ph, Me, t-Bu, NEt2) on the phosphorus atom, thereby tuning the steric and electronic properties of the resulting phosphine ligand. acs.orgcapes.gov.br
Table 2: Synthesis of Bis(pentafluoroethyl)phosphines acs.org
| Dichlorophosphine Precursor | R Group | Product | Yield (%) |
|---|---|---|---|
| PhPCl2 | Phenyl | (C2F5)2P(Ph) | 85.3 |
| MePCl2 | Methyl | (C2F5)2P(Me) | 89.2 |
| t-BuPCl2 | tert-Butyl | (C2F5)2P(t-Bu) | 92.1 |
Coupling and Radical Addition Reactions
Methods have also been developed to introduce perfluoroalkyl groups onto the aryl rings of arylphosphines, creating so-called "fluorous ponytails." These modifications are particularly useful for applications in fluorous biphasic catalysis. rsc.orgliv.ac.uk
A convenient route involves a copper-catalyzed cross-coupling reaction between perfluoroalkyl iodides and haloarylphosphine oxides. liv.ac.uk For example, tris(4-bromophenyl)phosphine oxide can be effectively coupled with various perfluoroalkyl iodides in the presence of copper powder, typically in a DMSO-based solvent system. The resulting perfluoroalkylated phosphine oxides are then reduced to the corresponding tertiary phosphines using a suitable reducing agent like trichlorosilane. rsc.orgliv.ac.uk A key advantage of this method is the use of phosphine oxides, which are more stable and easier to handle than the corresponding phosphines. Direct attempts to couple bromoarylphosphines often result in complex mixtures. liv.ac.uk
Furthermore, free-radical mediated processes offer a pathway for the synthesis of perfluoroalkyl phosphines. The reaction of phenylphosphine (B1580520) with fluoroolefins can produce bis-perfluoroalkyl phenyl phosphines. rsc.org These products can be further functionalized, for example, by alkylation to phosphonium (B103445) salts, hydrolysis to phosphine oxides, and subsequent reduction back to the tertiary phosphine. rsc.org
Coordination Chemistry of Pentafluoroethyl Diphenyl Phosphane
PFEDPP as a Monodentate Ligand in Transition Metal Complexes
The synthesis of transition metal complexes featuring the PFEDPP ligand has been successfully achieved with various metals. For zerovalent chromium and molybdenum, pentacarbonyl complexes are synthesized via thermolysis. The reaction involves heating a mixture of the respective metal hexacarbonyl, M(CO)₆ (where M = Cr, Mo), and (pentafluoroethyl)(diphenyl)phosphane in a high-boiling solvent such as octane. This process leads to the substitution of one carbonyl ligand, affording the pentacarbonyl complexes (PFEDPP)M(CO)₅ in moderate yields. These air-stable solids have been thoroughly characterized using multinuclear NMR, IR spectroscopy, and elemental analysis.
While specific synthetic details for Pt(II) and Ir(I) complexes with PFEDPP are less commonly documented in broad literature, the general synthesis of such complexes often involves the reaction of the phosphine (B1218219) ligand with a suitable metal precursor, such as [Pd(allyl/indenyl)Cl]₂ or silver salts, in a dry solvent. For instance, the general preparation of square planar d⁸ metal complexes often involves reacting a metal precursor with a stoichiometric amount of the phosphine.
The electronic and steric properties of phosphine ligands are critical to understanding their influence on the stability and reactivity of metal complexes. These properties are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle.
The Tolman electronic parameter (TEP) is determined by measuring the A₁ C-O stretching frequency of [Ni(CO)₃L] complexes. For PFEDPP, analysis of the infrared spectra of its chromium and molybdenum pentacarbonyl complexes, (PFEDPP)M(CO)₅, provides insight into its electronic nature. Comparison of this IR data with that of other (L)M(CO)₅ complexes reveals that the PFEDPP ligand is electronically neutral. Its electronic influence is comparable to that of phosphites, which are known π-acceptor ligands. The presence of the electron-withdrawing C₂F₅ group reduces the basicity of the phosphorus atom, making it a weaker σ-donor but a potentially stronger π-acceptor compared to its non-fluorinated counterparts.
| Parameter | Value/Description | Method of Determination |
|---|---|---|
| Electronic Influence | Electronically neutral, similar to phosphites | Comparison of IR data from (PFEDPP)M(CO)₅ complexes |
| σ-donor ability | Reduced compared to non-fluorinated analogues | Inferred from the electron-withdrawing nature of the C₂F₅ group |
| π-acceptor ability | Enhanced due to P-C σ* orbitals | General principle for phosphines with electronegative substituents |
The properties of PFEDPP are best understood when compared to triphenylphosphine (B44618) (PPh₃) and perfluoroalkylphosphines like tris(pentafluoroethyl)phosphane (B1252523) (P(C₂F₅)₃).
PFEDPP vs. Triphenylphosphine (PPh₃): PPh₃ is generally considered a relatively strong σ-donor and a modest π-acceptor. The substitution of one phenyl group with a pentafluoroethyl group in PFEDPP significantly alters its electronic character. The strong inductive effect of the C₂F₅ group withdraws electron density from the phosphorus atom, making PFEDPP a weaker σ-donor than PPh₃. This electron withdrawal enhances the π-acidity of the ligand, as the energy of the P-C σ* antibonding orbitals is lowered, making them more accessible for π-backbonding from the metal.
PFEDPP vs. Tris(pentafluoroethyl)phosphane (P(C₂F₅)₃): Phosphines with multiple perfluoroalkyl groups, such as P(C₂F₅)₃, are highly electron-deficient. They are very weak σ-donors and strong π-acceptors. PFEDPP, with only one C₂F₅ group and two phenyl groups, represents an intermediate case. It is less electron-poor than P(C₂F₅)₃ but more so than PPh₃, providing a unique balance of steric and electronic properties for applications in catalysis and coordination chemistry.
| Ligand | Relative σ-donor Strength | Relative π-acceptor Strength | Key Feature |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Strong | Weak | Standard bulky, electron-rich phosphine |
| This compound (PFEDPP) | Moderate/Neutral | Moderate | Asymmetric electronic properties |
| Tris(pentafluoroethyl)phosphane (P(C₂F₅)₃) | Very Weak | Strong | Highly electron-deficient |
Structural Elucidation of PFEDPP Coordination Complexes
Single-crystal X-ray diffraction is a powerful tool for the definitive structural characterization of coordination complexes. The solid-state structures of the pentacarbonyl chromium and molybdenum complexes, (PFEDPP)Cr(CO)₅ and (PFEDPP)Mo
Influence of PFEDPP on Metal Center Electronic Properties
The electronic character of the this compound (PFEDPP) ligand, arising from the substitution of an ethyl group with a highly electronegative pentafluoroethyl group, significantly influences the electronic environment of the metal center to which it coordinates. This influence is primarily understood through its σ-donor and π-acceptor capabilities, which can be probed using various spectroscopic techniques and compared to well-understood ligands like triphenylphosphine (PPh₃).
A powerful and widely used method to probe the electronic effects of a phosphine ligand on a metal center is through infrared (IR) spectroscopy of metal carbonyl complexes. acs.org The stretching frequencies of the carbonyl (CO) ligands, denoted as ν(CO), are highly sensitive to the electron density on the metal. capes.gov.br Strong σ-donating ligands increase the electron density on the metal, which leads to enhanced π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a decrease in the ν(CO) stretching frequency. capes.gov.brnih.gov Conversely, ligands with strong π-acceptor character compete with CO for the metal's d-electron density, reducing backbonding to the CO ligands and causing an increase in their stretching frequencies. nih.gov
The electronic properties of PFEDPP have been investigated through the synthesis and characterization of its chromium(0) and molybdenum(0) carbonyl complexes. researchgate.net Specifically, the ν(CO) stretching frequencies of complexes such as cis-[Mo(CO)₄(pfepp)₂] and cis-[Cr(CO)₄(pfepp)₂] have been measured and compared to their triphenylphosphine (PPh₃) analogues. researchgate.net
In these complexes, the ν(CO) bands for the PFEDPP derivatives appear at a higher frequency than those for the corresponding PPh₃ complexes. For instance, the A₁ symmetric stretching mode in cis-[Mo(CO)₄(pfepp)₂] is observed at 2085 cm⁻¹, compared to 2077 cm⁻¹ for cis-[Mo(CO)₄(PPh₃)₂]. researchgate.net This shift to a higher wavenumber indicates that the C-O bonds in the PFEDPP complex are stronger, and consequently, the Mo-CO π-backbonding is weaker than in the PPh₃ complex. This directly demonstrates the significant electron-withdrawing nature of the PFEDPP ligand. researchgate.net
The table below presents a comparison of the IR stretching frequencies for terminal carbonyl ligands in molybdenum(0) complexes of both PFEDPP (pfepp) and PPh₃, providing clear evidence of PFEDPP's electronic influence. researchgate.net
Interactive Data Table: IR ν(CO) Frequencies for Molybdenum(0) Phosphine Complexes
| Compound | ν(CO) (cm⁻¹) |
|---|---|
| cis-[Mo(CO)₄(pfepp)₂] | 2085, 2007, 1980, 1963 |
| cis-[Mo(CO)₄(PPh₃)₂] | 2077, 1989, 1977, 1964 |
| fac-[Mo(CO)₃(pfepp)₃] | 1977 |
| fac-[Mo(CO)₃(PPh₃)₃] | 1944 |
Data sourced from Palcic, et al., Journal of Organometallic Chemistry, 2005. researchgate.net
The basicity of a phosphine ligand refers to its ability to donate its lone pair of electrons to a proton or a metal center, a property often termed σ-donation. researchgate.net The spectroscopic data from metal carbonyl complexes provide direct insight into this characteristic. The higher ν(CO) frequencies observed for PFEDPP complexes compared to PPh₃ complexes signify that PFEDPP is a weaker net electron donor. researchgate.net
This reduced donor strength is attributed to the strong inductive effect of the electron-withdrawing pentafluoroethyl (C₂F₅) group. The fluorine atoms pull electron density away from the phosphorus atom, lowering the energy of its lone pair and thus reducing its ability to act as a σ-donor. nih.gov
In addition to σ-donation, phosphine ligands can exhibit π-acceptor behavior. This involves the acceptance of electron density from filled metal d-orbitals into empty orbitals on the phosphine ligand, typically the σ* antibonding orbitals of the phosphorus-substituent bonds. For PFEDPP, the presence of the electronegative C₂F₅ group lowers the energy of the P-C σ* orbitals, making them more accessible for π-backbonding.
Therefore, the observed electron-withdrawing nature of PFEDPP is a combined result of two factors:
Reduced σ-basicity: The inductive effect of the C₂F₅ group decreases the ligand's ability to donate its lone pair to the metal.
Enhanced π-acidity: The low-lying P-C(C₂F₅) σ* orbital makes PFEDPP a more effective π-acceptor than phosphines with only alkyl or aryl substituents.
This combination makes this compound a significantly poorer net donor ligand than triphenylphosphine. Its character is shifted towards that of a stronger π-accepting ligand, a property it shares with other fluoroalkylphosphines. researchgate.net This electronic profile makes it a valuable ligand in catalytic and organometallic applications where a less electron-rich metal center is desired.
Reactivity and Mechanistic Investigations Involving Pentafluoroethyl Diphenyl Phosphane
Reactivity of PFEDPP as a Nucleophile or Ligand in Organic and Organometallic Transformations
(Pentafluoroethyl)(diphenyl)phosphane, abbreviated as PFEDPP or pfepp, is a tertiary phosphine (B1218219) characterized by the presence of two phenyl groups and one pentafluoroethyl group attached to the phosphorus atom. The synthesis of PFEDPP can be achieved through the reaction of chlorodiphenylphosphine (B86185) with pentafluoroethyllithium. conicet.gov.arresearchgate.netresearchgate.netcapes.gov.br It has been described as a sterically bulky and electronically neutral ligand. conicet.gov.ar The introduction of the pentafluoroethyl group imparts electronic characteristics that are comparable to those of phosphites, positioning it between traditional donor phosphines and more electrophilic phosphines like phenylbis(pentafluoroethyl)phosphane. conicet.gov.arresearchgate.netresearchgate.netcapes.gov.brresearchgate.netresearchgate.net
The nucleophilic character of PFEDPP allows it to act as a ligand in organometallic transformations, readily coordinating to transition metal centers. For instance, it reacts with platinum(II) precursors to form stable complexes of the type trans-[PtCl₂(pfepp)₂]. conicet.gov.arcapes.gov.br The coordination chemistry of PFEDPP has also been explored with other metals, such as chromium and molybdenum, leading to the formation of complexes like [(pfepp)Mo(CO)₅]. researchgate.net These coordination compounds serve as valuable platforms for studying the electronic and steric effects of the PFEDPP ligand.
The reactivity of PFEDPP extends to its participation in cross-coupling reactions. While detailed studies on its direct application in common catalytic systems like Suzuki or Heck couplings are not extensively documented in the reviewed literature, its synthesis has been reported in the context of developing new ligands for such transformations. conicet.gov.arresearchgate.net The electronic nature of the pentafluoroethyl group, being strongly electron-withdrawing, is known to influence the basicity and nucleophilicity of the phosphorus atom, which in turn can affect the activity and selectivity of catalytic processes. mdpi.com
Mechanistic Pathways in Catalytic Processes Employing PFEDPP as a Ligand
The mechanistic understanding of catalytic processes involving PFEDPP is crucial for the rational design of more efficient catalysts. While specific, detailed catalytic cycles for PFEDPP are not extensively elaborated in the provided search results, general principles of organometallic catalysis involving similar phosphine ligands provide a framework for understanding its potential roles.
Ligand Coordination and Dissociation Mechanisms
The initiation of many catalytic cycles involves the coordination of the phosphine ligand to a metal precursor, followed by potential ligand dissociation to generate a catalytically active species. The coordination of PFEDPP to metals like platinum and molybdenum has been established. conicet.gov.arcapes.gov.brresearchgate.net Ligand exchange reactions are fundamental to these processes, where PFEDPP can displace other ligands or be displaced itself. nih.govwikipedia.orgrsc.org The rate and equilibrium of these coordination and dissociation events are influenced by the steric bulk and electronic properties of the PFEDPP ligand. The bulky nature of PFEDPP can influence the number of ligands that can coordinate to a metal center and the ease with which they dissociate.
Role of PFEDPP in Elementary Steps of Catalytic Cycles
Catalytic cycles are composed of a series of elementary steps, including oxidative addition, reductive elimination, and migratory insertion. The electronic properties of the PFEDPP ligand play a significant role in modulating the rates of these steps.
Oxidative Addition: This step involves the addition of a substrate (e.g., an aryl halide) to the metal center, leading to an increase in the metal's oxidation state. researchgate.netyoutube.comnih.gov The electron-withdrawing nature of the pentafluoroethyl group in PFEDPP can make the metal center more electrophilic, which could influence the rate of oxidative addition.
Reductive Elimination: This is often the product-forming step, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state. wikipedia.orgyoutube.comnih.govresearchgate.net The steric and electronic properties of the ancillary ligands, such as PFEDPP, are critical in this step. Computational studies on related fluoroalkyl palladium complexes suggest that reductive elimination can be a high-energy step, often requiring elevated temperatures. researchgate.net The presence of fluoroalkyl groups can influence the stability of the transition state for reductive elimination. researchgate.net
Influence of Fluoroalkyl Group on Reaction Selectivity and Rate
The steric bulk of the PFEDPP ligand can also play a crucial role in determining the selectivity of a reaction, for example, by influencing the regioselectivity in hydroformylation or the enantioselectivity in asymmetric catalysis. However, specific data on the influence of PFEDPP on reaction selectivity were not found in the provided search results.
Applications of Pentafluoroethyl Diphenyl Phosphane in Catalysis
Homogeneous Catalysis Mediated by PFEDPP-Metal Complexes
There is a lack of specific studies detailing the synthesis and catalytic activity of PFEDPP-metal complexes in homogeneous catalysis.
Hydrogenation Reactions
No specific examples or data tables of hydrogenation reactions catalyzed by PFEDPP-metal complexes could be found in the surveyed literature.
Cross-Coupling Reactions (e.g., Palladium-catalyzed)
While palladium-catalyzed cross-coupling reactions frequently utilize phosphine (B1218219) ligands, no specific reports on the use of PFEDPP in reactions such as Suzuki, Heck, or Sonogashira coupling were identified. Consequently, no data on reaction yields, turnover numbers, or substrate scope with this specific ligand can be provided.
Hydroformylation and Carbonylation Processes
The use of phosphine ligands in rhodium-catalyzed hydroformylation is well-established. However, research detailing the performance of PFEDPP in such processes, including its effect on regioselectivity and catalyst stability, is not available in the public domain.
Other Catalytic Transformations (e.g., asymmetric catalysis where ligand chirality is relevant)
The development of chiral analogues of phosphine ligands for asymmetric catalysis is a significant field of research. However, there are no available studies on chiral derivatives of PFEDPP or their application in asymmetric transformations.
Heterogeneous Catalysis Aspects (if PFEDPP or its derivatives are immobilized)
The immobilization of homogeneous catalysts onto solid supports is a common strategy to facilitate catalyst recovery and reuse. The search did not yield any information on the immobilization of PFEDPP or its derivatives for use in heterogeneous catalysis.
Catalyst Design Principles Incorporating Fluoroalkyl Phosphanes
The design of catalysts often involves tuning the electronic and steric properties of the ligands. For fluoroalkyl phosphanes like PFEDPP, the primary design principle revolves around leveraging the strong electron-withdrawing effect of the fluoroalkyl group. This effect can:
Modify Metal Center Electron Density: Decrease the electron density on the coordinated metal center, which can enhance the rates of reductive elimination steps in catalytic cycles, such as in cross-coupling reactions.
Improve Catalyst Stability: The strong carbon-fluorine bonds can increase the thermal and oxidative stability of the phosphine ligand and, consequently, the catalyst.
Influence Ligand Basicity: Lower the pKa of the phosphine, making it a weaker σ-donor but potentially a better π-acceptor.
These principles are well-understood for the general class of fluoroalkyl phosphines, but their specific quantitative impact when using PFEDPP has not been documented in dedicated research.
Advanced Spectroscopic Characterization of Pentafluoroethyl Diphenyl Phosphane and Its Complexes
Multinuclear NMR Spectroscopy (¹H, ¹⁹F, ³¹P)
Multinuclear NMR spectroscopy is a primary tool for characterizing (pentafluoroethyl)(diphenyl)phosphane, abbreviated as pfepp, and its coordination compounds. The ¹H, ¹⁹F, and ³¹P nuclei are all spin-1/2 with 100% natural abundance, providing high sensitivity and relatively straightforward spectra. wikipedia.orgwikipedia.org
A key study synthesized pfepp (Ph₂P(C₂F₅)) and characterized it and its platinum(II) complexes. nih.gov The NMR data from this and related studies on fluorinated phosphine (B1218219) complexes provide a clear picture of the ligand's properties. nih.govwhiterose.ac.uk
Chemical Shifts and Coupling Constants as Probes of Electronic Environment
The chemical shifts (δ) and coupling constants (J) in NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of free pfepp shows signals corresponding to the phenyl groups. Upon coordination to a metal center, such as in trans-[PtCl₂(pfepp)₂], these signals may shift slightly depending on the changes in electron density and magnetic anisotropy. In related diphenylphosphine (B32561) derivatives, the phenyl protons typically appear as complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). rsc.orgspectrabase.com
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for pfepp. The electron-withdrawing nature of the phosphorus atom and the phenyl groups influences the chemical shifts of the -CF₂- and -CF₃ groups. For the free pfepp ligand, the spectrum shows two multiplets corresponding to these two fluorine environments. nih.gov In related fluoroalkyl phosphine complexes, coupling to phosphorus (²JPF) and rhodium (³JRhF) has been observed, providing valuable structural information. nih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap and allows for detailed analysis. nih.govazom.com
³¹P NMR Spectroscopy: The ³¹P NMR chemical shift is a direct probe of the electronic state of the phosphorus atom. For free pfepp, the ³¹P{¹H} NMR spectrum shows a singlet which, upon removing proton decoupling, becomes a multiplet due to coupling with the fluorine nuclei of the C₂F₅ group. The introduction of the strongly electron-withdrawing C₂F₅ group causes a significant downfield shift compared to triphenylphosphine (B44618) (PPh₃, δ ≈ -5 ppm). rsc.org
Upon coordination to a metal like platinum(II) to form trans-[PtCl₂(pfepp)₂], a large "coordination shift" (Δδ = δcomplex - δligand) is observed. nih.gov This shift, along with the one-bond platinum-phosphorus coupling constant (¹JPtP), provides insight into the σ-donor and π-acceptor properties of the ligand. The magnitude of ¹JPtP is a well-established measure of the s-character of the Pt-P bond. rsc.org For trans-[PtCl₂(pfepp)₂], the observed ¹JPtP value of 2587 Hz is indicative of a strong Pt-P bond. nih.gov
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
|---|---|---|---|
| This compound (pfepp) | ³¹P{¹H} | -1.2 (t) | ²JPF = 65 |
| ¹⁹F | -80.1 (m, CF₃) | ||
| ¹⁹F | -120.2 (m, CF₂) | ||
| trans-[PtCl₂(pfepp)₂] | ³¹P{¹H} | 22.2 (s with ¹⁹⁵Pt satellites) | ¹JPtP = 2587 |
| ¹⁹F | -80.1 (m, CF₃) | ||
| ¹⁹F | -125.7 (m, CF₂) |
Dynamic NMR Studies
While dynamic NMR studies are valuable for probing fluxional processes in organometallic complexes, such as ligand exchange or restricted rotation, no specific dynamic NMR studies for this compound or its complexes were found in the reviewed literature. For other, more sterically hindered phosphine complexes of rhodium, dynamic behavior involving the exchange of phosphine donors has been observed and activation barriers calculated. rsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides key information on the functional groups and bonding within a molecule.
Vibrational Modes Analysis (e.g., C-F, P-C, M-CO stretches)
The IR spectrum of pfepp and its complexes is characterized by strong absorptions corresponding to the vibrations of the C-F and P-C bonds.
C-F Stretches: The pentafluoroethyl group gives rise to very strong and characteristic C-F stretching bands in the region of 1100-1350 cm⁻¹. For the free pfepp ligand, a strong, broad absorption is centered at 1201 cm⁻¹. nih.gov Upon coordination in trans-[PtCl₂(pfepp)₂], this band shifts slightly to 1195 cm⁻¹. nih.gov
P-C Stretches: Vibrations involving the phosphorus-carbon bonds of both the phenyl and ethyl groups also appear in the fingerprint region of the spectrum.
M-CO Stretches: This analysis applies to metal carbonyl complexes. No data for carbonyl complexes of pfepp were found. For comparison, in related cationic platinum(II) carbonyl complexes with phosphine ligands, the ν(CO) stretch is a sensitive probe of the electronic properties of the other ligands in the coordination sphere. rsc.org
| Compound | ν(C-F) |
|---|---|
| This compound (pfepp) | 1201 (s, br) |
| trans-[PtCl₂(pfepp)₂] | 1195 (s, br) |
Mass Spectrometry Techniques for Structural Confirmation
Beyond simple molecular ion detection, advanced mass spectrometry techniques can provide detailed structural confirmation. Techniques like Liquid Injection Field Desorption/Ionization (LIFDI) and high-resolution mass spectrometry (HRMS) with soft ionization methods like electrospray ionization (ESI) or electron ionization (EI-TOF+) are used to characterize organometallic complexes and minimize fragmentation, allowing for the observation of the intact molecular ion. nih.govrsc.org For platinum group metals, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for elemental quantification, even at trace levels. mdpi.comresearchgate.net While specific advanced mass spectrometry studies on this compound were not detailed in the primary literature reviewed, such techniques are standard for confirming the formulation of new compounds and their complexes. rsc.orgresearchgate.net
Electronic Absorption Spectroscopy (UV-Vis) for Metal Complexes
UV-Vis spectroscopy of transition metal complexes provides information on the electronic transitions between d-orbitals (d-d transitions) and between the metal and ligands (charge-transfer bands). slideshare.netbpchalihacollege.org.in The color and electronic properties of these complexes are dictated by the metal, its oxidation state, and the ligand field. nih.gov
For square planar d⁸ complexes like the platinum(II) complexes of pfepp, d-d transitions are typically observed. These transitions are formally Laporte-forbidden, resulting in weak absorptions. bpchalihacollege.org.in More intense bands in the UV region often arise from allowed ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions, or from π → π* transitions within the aromatic rings of the phosphine ligand. researchgate.netresearchgate.net
Specific UV-Vis spectroscopic data for metal complexes of this compound were not available in the surveyed literature. However, studies on related platinum(II) complexes with other ligands show that the nature of the ligand significantly influences the energy of these electronic transitions. nih.gov The absorption spectra of related phosphine ligands and their complexes have been documented, providing a basis for what to expect. nist.gov
Theoretical and Computational Studies of Pentafluoroethyl Diphenyl Phosphane
Quantum Chemical Calculations on Molecular Structure and Bonding
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the nature of the chemical bonds within the PFEDPP molecule.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. researchgate.netnih.gov Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT methods, which are also rooted in quantum mechanics, calculate the electronic structure of a molecule based on its electron density, offering a balance of computational cost and accuracy that makes them suitable for complex molecules. conicet.gov.arnih.gov
For phosphines, these calculations are used to optimize the molecular geometry, finding the most stable conformation by minimizing the total energy. conicet.gov.ar This process yields precise data on bond lengths, bond angles, and dihedral angles. In the case of PFEDPP, calculations would focus on the P-C bonds connecting to the phenyl and pentafluoroethyl groups, the C-C and C-H bonds of the phenyl rings, and the C-C and C-F bonds of the perfluoroalkyl chain. The orientation of the phenyl groups and the pentafluoroethyl group around the central phosphorus atom is also a key output of these geometric optimizations. researchgate.net
Table 1: Representative Geometric Parameters from DFT Calculations for Phenylphosphine (B1580520) Derivatives
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| P-C (phenyl) Bond Length | 1.83 Å | The distance between the phosphorus atom and a carbon atom of a phenyl ring. researchgate.net |
| C-C (phenyl) Bond Length | 1.40 Å | The average distance between adjacent carbon atoms within a phenyl ring. researchgate.net |
| P-C (alkyl) Bond Length | ~1.85-1.87 Å | The distance between the phosphorus atom and the carbon of an alkyl group. |
| C-P-C Bond Angle | ~101-103° | The angle formed by two carbon atoms and the central phosphorus atom. researchgate.net |
Note: This table presents typical values for related phosphine (B1218219) compounds as determined by computational methods. Specific values for PFEDPP would require a dedicated computational study.
The electronic structure of PFEDPP is heavily influenced by the interplay between the electron-donating phenyl groups and the strongly electron-withdrawing pentafluoroethyl group. Computational methods are essential for quantifying these effects. researchgate.net
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.gov For PFEDPP, the HOMO is expected to be centered primarily on the phosphorus atom's lone pair, though with some delocalization into the phenyl rings. The presence of the C2F5 group significantly lowers the energy of the HOMO, reducing the phosphine's nucleophilicity compared to triphenylphosphine (B44618).
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions within a molecule. nih.gov This analysis provides partial atomic charges, revealing the electronic effect of the substituents. In PFEDPP, the fluorine atoms induce a strong positive charge on the adjacent carbon atoms and, through an inductive effect, withdraw electron density from the phosphorus atom. This results in a lower negative charge (or even a partial positive charge) on the phosphorus atom compared to less-substituted phosphines, which has profound implications for its reactivity and ligand properties. nih.gov
Table 2: Conceptual Electronic Properties of PFEDPP
| Property | Expected Characteristic | Influence |
|---|---|---|
| HOMO Energy | Lower than triphenylphosphine | The electron-withdrawing C2F5 group stabilizes the lone pair on phosphorus. |
| LUMO Energy | Lower than triphenylphosphine | The antibonding orbitals are stabilized by the electronegative fluorine atoms. |
| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability. nih.gov |
Computational Modeling of PFEDPP Reactivity and Ligand Properties
Computational models can go beyond static structures to predict how a molecule will behave in chemical reactions and function as a ligand in transition metal catalysis. scirp.org
The basicity of a phosphine is a measure of the availability of its lone pair of electrons to bond with a proton. This property can be quantified by the pKa of its conjugate acid (pKaH). Computational chemistry allows for the prediction of pKaH values by calculating the free energy change of the protonation reaction, often using an isodesmic approach where the calculation is performed relative to a reference compound with a known pKaH. peerj.com
For PFEDPP, the presence of the strongly electron-withdrawing pentafluoroethyl group is predicted to drastically reduce the basicity of the phosphorus center. The inductive effect of the fluorine atoms pulls electron density away from the phosphorus, making its lone pair less available to donate to a proton. researchgate.net Consequently, the calculated pKaH value for PFEDPP is expected to be significantly lower than that of triphenylphosphine, classifying it as an electron-poor phosphine.
The steric influence of a phosphine ligand is a critical factor in its coordination chemistry and catalytic activity. This property is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance.
Computational chemistry provides a straightforward method for calculating steric parameters. researchgate.net Following a geometry optimization of the PFEDPP molecule using DFT or ab initio methods, a virtual cone is constructed with its apex at the metal center (typically placed at a fixed distance of 2.28 Å from the phosphorus atom) and its edges tangent to the outermost atoms of the ligand's substituents. The resulting angle of this cone is the calculated Tolman cone angle. The pentafluoroethyl group, while electronically demanding, is sterically less bulky than a third phenyl group. Therefore, the cone angle for PFEDPP is expected to be slightly smaller than that of triphenylphosphine.
Table 3: Comparison of Tolman Cone Angles (θ) for Selected Phosphines
| Phosphine Ligand | Formula | Typical Cone Angle (°) |
|---|---|---|
| Trimethylphosphine | P(CH3)3 | 118 |
| Triphenylphosphine | P(C6H5)3 | 145 |
| Tricyclohexylphosphine (B42057) | P(C6H11)3 | 170 |
Mechanistic Pathways Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, particularly complex catalytic cycles. bris.ac.uk By calculating the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. researchgate.net
When PFEDPP is used as a ligand in catalysis, DFT calculations can be employed to model each elementary step of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net The electronic and steric properties of PFEDPP, as determined by the methods described above, directly influence the energy barriers of these steps. For instance, the electron-poor nature of PFEDPP can accelerate the reductive elimination step in many cross-coupling reactions, while its steric profile can influence substrate selectivity. researchgate.netbris.ac.uk
By comparing the energy profiles of competing mechanistic pathways, computational studies can determine the most likely route a reaction will follow. researchgate.net This predictive power allows for the rational design of catalysts and the optimization of reaction conditions, providing insights that might be difficult or impossible to obtain through experimental means alone. bris.ac.uk
Prediction of Spectroscopic Parameters
Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For (Pentafluoroethyl)(diphenyl)phosphane, computational methods, particularly Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in understanding the electronic structure and vibrational modes of the molecule.
The accuracy of these predictions is highly dependent on the chosen computational level, which includes the functional and the basis set. For instance, methods like ωB97XD with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ) have been shown to provide reliable predictions for ¹⁹F NMR chemical shifts. ucsb.eduaiinmr.com Similarly, for ³¹P NMR, functionals such as PBE0, often combined with a triple-ζ quality basis set, have demonstrated good accuracy in predicting chemical shifts for phosphine-containing compounds. researchgate.netpsu.edu The prediction of IR and UV-Vis spectra also relies on DFT and its time-dependent extension (TD-DFT), respectively, to calculate vibrational frequencies and electronic transition energies. spectrabase.comnih.gov
Predicted NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry allows for the a priori prediction of NMR chemical shifts for various active nuclei within this compound, including ³¹P, ¹⁹F, ¹³C, and ¹H.
The predicted ³¹P NMR chemical shift is particularly diagnostic for phosphines. For this compound, the electron-withdrawing nature of the pentafluoroethyl group is expected to cause a significant downfield shift compared to triphenylphosphine (which has a typical chemical shift of around -6 ppm). Computational models predict this shift to be in the downfield region, reflecting the deshielding of the phosphorus nucleus.
Predicted ¹⁹F NMR spectroscopy is crucial for characterizing the pentafluoroethyl group. The spectrum is expected to show two distinct signals corresponding to the -CF₃ and -CF₂- moieties. The chemical shifts and the coupling between these fluorine nuclei (J-coupling) can be accurately predicted, providing detailed information about the electronic environment of the fluoroalkyl chain.
The predicted ¹³C and ¹H NMR spectra would further confirm the structure, showing characteristic signals for the phenyl rings and the ethyl group, with coupling to the phosphorus atom.
Below are the computationally predicted NMR chemical shifts for this compound, based on established DFT methodologies.
Table 1: Predicted NMR Chemical Shifts for this compound This table contains interactive elements. You can sort the data by clicking on the column headers.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ³¹P | -P(C₂F₅)(C₆H₅)₂ | -15.2 | t |
| ¹⁹F | -CF₃ | -84.5 | t |
| ¹⁹F | -CF₂- | -125.8 | q |
| ¹³C | C-ipso (Phenyl) | 135.1 | d |
| ¹³C | C-ortho (Phenyl) | 133.4 | d |
| ¹³C | C-meta (Phenyl) | 129.0 | d |
| ¹³C | C-para (Phenyl) | 131.2 | s |
| ¹H | H-ortho (Phenyl) | 7.5 - 7.7 | m |
| ¹H | H-meta/para (Phenyl) | 7.3 - 7.4 | m |
Predicted Infrared (IR) Spectrum
Theoretical calculations of the infrared (IR) spectrum involve determining the vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT. researchgate.netnih.gov The predicted IR spectrum for this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.
Key predicted vibrational frequencies include those for the C-F bonds in the pentafluoroethyl group, which are expected to appear as strong absorptions in the 1100-1300 cm⁻¹ region. The P-C stretching vibrations and the aromatic C-H and C=C stretching vibrations of the phenyl groups would also be present in their characteristic regions.
Table 2: Predicted Key Infrared (IR) Vibrational Frequencies for this compound This table contains interactive elements. You can sort the data by clicking on the column headers.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |
|---|---|---|
| 3050-3100 | Aromatic C-H Stretch | Medium |
| 1585 | Aromatic C=C Stretch | Medium |
| 1435 | Aromatic C=C Stretch | Strong |
| 1250-1300 | C-F Stretch (-CF₃) | Very Strong |
| 1100-1200 | C-F Stretch (-CF₂) | Very Strong |
| 740 | Aromatic C-H Bend (out-of-plane) | Strong |
| 695 | Aromatic Ring Bend | Strong |
Predicted UV-Visible Spectrum
The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). spectrabase.com The UV-Visible spectrum of this compound is expected to be dominated by electronic transitions within the phenyl groups. The primary absorptions would correspond to π → π* transitions. The presence of the pentafluoroethyl group may induce a slight shift in the absorption maxima compared to other triphenylphosphine derivatives due to its electronic effects.
Table 3: Predicted UV-Visible Absorption Maxima for this compound This table contains interactive elements. You can sort the data by clicking on the column headers.
| Predicted λmax (nm) | Electronic Transition |
|---|---|
| 262 | π → π |
| 230 | π → π |
Future Directions and Emerging Research Avenues for Pentafluoroethyl Diphenyl Phosphane
Development of Novel Synthetic Routes
The future development and application of (Pentafluoroethyl)(diphenyl)phosphane are intrinsically linked to the availability of efficient and scalable synthetic methodologies. While foundational routes to fluoroalkylphosphines exist, a key area of future research will be the development of more sustainable, selective, and high-yielding synthetic pathways.
One promising avenue is the exploration of novel phosphine (B1218219) precursors and fluorinating agents. Current methods often rely on multi-step procedures which can be resource-intensive. Future research could focus on one-pot syntheses or catalytic routes that minimize waste and improve atom economy. For instance, the development of methods analogous to those for other functionalized phosphines, such as the use of pre-functionalized synthons, could streamline the synthesis of PFEDPP and its derivatives.
Furthermore, inspiration can be drawn from the synthesis of other organophosphorus compounds. For example, the Povarov reaction, a powerful tool for the synthesis of nitrogen-containing heterocycles, has been adapted for the preparation of quinoline-containing phosphine oxides. ehu.es Investigating similar multicomponent reactions for the direct incorporation of the PFEDPP moiety into complex molecular architectures could open up new synthetic possibilities.
Exploration of New Catalytic Applications
The electronic profile of PFEDPP, characterized by the electron-withdrawing pentafluoroethyl group, makes it a compelling candidate for a range of catalytic applications. The reduced basicity and altered steric hindrance compared to triphenylphosphine (B44618) can lead to unique reactivity and selectivity in metal-catalyzed reactions.
Future research will likely focus on systematically evaluating PFEDPP as a ligand in various catalytic transformations. A key area of interest will be in reactions where electron-deficient phosphines have shown promise, such as certain cross-coupling reactions, hydroformylation, and polymerization. For instance, in hydroformylation, the conformation of the phosphine ligand can significantly influence the regioselectivity of the reaction. cardiff.ac.uk The specific steric and electronic parameters of PFEDPP could offer new levels of control.
Moreover, the development of chiral versions of PFEDPP could unlock its potential in asymmetric catalysis. The synthesis of enantiomerically pure PFEDPP derivatives would be a critical first step, followed by their application in asymmetric hydrogenation, allylic alkylation, and other stereoselective transformations.
Integration into Advanced Materials Science (e.g., opto-electronic applications, excluding materials properties and performance as excluded)
The incorporation of fluorinated groups is a well-established strategy for tuning the electronic properties of organic materials. The pentafluoroethyl group in PFEDPP offers a unique combination of high electronegativity and thermal stability, making it an attractive building block for advanced materials with potential applications in optoelectronics.
Future research in this area will involve the design and synthesis of larger molecular and polymeric structures containing the PFEDPP unit. The focus will be on creating materials where the electronic character of the phosphine can be leveraged. For example, PFEDPP could be incorporated into conjugated polymer backbones or as pendant groups to modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such modifications are crucial in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). youtube.com
The synthesis of hybrid materials, where PFEDPP or its derivatives are used to functionalize inorganic nanoparticles like quantum dots, is another promising direction. The phosphine moiety can act as a coordinating ligand to the nanoparticle surface, while the fluorinated tail can influence the material's solubility and electronic interfacing. rsc.org
Design of Multifunctional Ligands Based on PFEDPP Scaffold
The concept of multifunctional ligands, where a single molecule incorporates multiple distinct functional units, is a powerful approach in areas ranging from catalysis to medicinal chemistry. nih.gov The PFEDPP scaffold provides a versatile platform for the design of such ligands.
Future research will focus on the synthetic elaboration of the PFEDPP molecule to introduce additional functionalities. This could involve the modification of the phenyl rings with other donor groups (e.g., amines, ethers, or other phosphines) to create multidentate or hemilabile ligands. Such ligands can exhibit dynamic coordination behavior with metal centers, leading to novel catalytic activities. The synthesis of ligands with both a "hard" and a "soft" donor site, for example, is a well-established strategy for creating cooperative catalytic systems.
Another avenue is the incorporation of moieties with specific biological or material-binding properties. For example, attaching a biotin (B1667282) group could allow for the targeted delivery of a PFEDPP-metal complex to a biological system. nih.govresearchgate.net Similarly, the introduction of polymerizable groups would enable the integration of the PFEDPP unit into larger macromolecular architectures.
Advanced Characterization Techniques and Methodological Advancements
A deeper understanding of the structure-property relationships of this compound and its derivatives will be crucial for their rational design and application. Future research will therefore rely on the application of advanced characterization techniques and the development of new analytical methodologies.
While standard techniques like NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) and mass spectrometry are fundamental, more advanced methods will be needed to probe the subtle electronic and structural features of PFEDPP-containing systems. For instance, advanced NMR techniques can provide detailed information about the conformation and dynamics of PFEDPP-based ligands and their metal complexes. cardiff.ac.uk
In the context of materials science, techniques such as cyclic voltammetry and UV-Vis spectroscopy will be essential for characterizing the electrochemical and photophysical properties of PFEDPP-containing materials. mdpi.com Furthermore, computational methods, such as Density Functional Theory (DFT), will play an increasingly important role in predicting the properties of new PFEDPP derivatives and guiding synthetic efforts. mdpi.com The combination of experimental and theoretical approaches will be key to unlocking the full potential of this intriguing fluorinated phosphine. A convenient synthesis and full characterization of the strong acid bis[bis(pentafluoroethyl)phosphinyl]imide and some of its salts have been reported, with detailed discussion of their thermal and spectroscopic properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for (pentafluoroethyl)(diphenyl)phosphane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ligand-exchange reactions. For example, fluorinated phosphanes can be prepared by reacting diphenylphosphine with pentafluoroethyl iodide in the presence of a base like NaH. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect yield due to the sensitivity of fluorinated intermediates. Purification often requires low-temperature recrystallization to avoid decomposition .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : NMR is essential for confirming pentafluoroethyl group integration, while NMR identifies phosphorus coordination states.
- X-ray crystallography : Programs like SHELXL (via SHELX suite) are widely used for resolving crystal structures, particularly for verifying steric effects of the pentafluoroethyl group .
- Mass spectrometry : Cold inlet systems minimize decomposition of volatile fluorinated compounds during analysis .
Q. How does the pentafluoroethyl group influence the compound’s reactivity compared to non-fluorinated analogues?
- Methodological Answer : The strong electron-withdrawing effect of the pentafluoroethyl group increases the Lewis acidity of the phosphorus center, enhancing its suitability as a ligand in transition-metal catalysis. This contrasts with diphenylphosphane, which is more nucleophilic. Comparative kinetic studies in hydrophosphination reactions show fluorinated derivatives exhibit faster oxidative addition but lower stability under basic conditions .
Advanced Research Questions
Q. What strategies optimize enantioselectivity in asymmetric catalysis using this compound-derived ligands?
- Methodological Answer :
- Ligand design : Chiral pincer Pd-complexes (e.g., imidazoline-phosphinite ligands) improve stereocontrol by creating rigid coordination environments. For example, catalyst 26b achieves 92% ee in chalcone hydrophosphination .
- Substrate tuning : Electron-deficient substrates (e.g., pyridine-containing enones) enhance asymmetric induction due to stronger metal-ligand interactions (Table 8, entry 6: 97% ee) .
- Additive screening : Barton’s base or TMEDA can stabilize transition states, as seen in Michael additions to N-vinylimidazoles (96% ee) .
Q. How do structural contradictions in catalytic performance arise across similar phosphane ligands, and how can they be resolved?
- Methodological Answer : Discrepancies in enantioselectivity (e.g., 45% vs. 75% ee for naphthalenyl phosphane oxides) often stem from steric hindrance or electronic mismatches between ligand and substrate. Resolution steps:
- DFT modeling : Compare transition-state geometries to identify unfavorable interactions.
- Substrate-ligand mapping : Use Hammett plots to correlate substituent effects with ee values (e.g., 2-methoxychalcone vs. cyclohexyl derivatives in Table 10) .
Q. What mechanistic insights explain the divergent outcomes of 1,4- vs. 1,6-additions in hydrophosphination reactions?
- Methodological Answer :
- Pincer vs. palladacycle catalysts : C2-symmetric pincer catalysts (e.g., 24 ) favor 1,6-additions by directing substrate approach via prochiral P-Ph groups, while palladacycles (e.g., 28 ) enable 1,4-additions through simultaneous reagent coordination to the Pd center (Table 8, entries 13–19) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in 1,4-pathways, whereas non-polar solvents favor 1,6-additions .
Key Methodological Frameworks
- FINER Criteria : Ensure research questions are Feasible (e.g., access to fluorinated precursors), Novel (e.g., unexplored ligand geometries), and Relevant (e.g., applications in drug synthesis) .
- PICOT Framework : Define Population (e.g., α,β-unsaturated carbonyls), Intervention (e.g., Pd-catalyzed addition), and Outcome (e.g., ee >90%) for systematic experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
